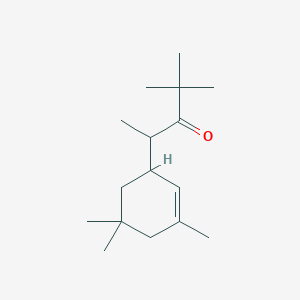
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is a derivative of pentanone, featuring a cyclohexene ring with multiple methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at high temperatures . Another method includes the carbonylation of ethylene, carbon monoxide, and hydrogen in the presence of dicobalt octacarbonyl as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often relies on the ketonic decarboxylation route due to its efficiency and scalability. The reaction is typically conducted in a tube furnace, where propanoic acid is decarboxylated using metal oxide catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Applications De Recherche Scientifique
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone: A simpler ketone with a similar structure but without the cyclohexene ring.
2,4-Dimethyl-3-pentanone: Another derivative of pentanone with different methyl substitutions.
Uniqueness
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is unique due to its complex structure, which includes a cyclohexene ring with multiple methyl groups
Propriétés
Numéro CAS |
648858-08-6 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(3,5,5-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C16H28O/c1-11-8-13(10-16(6,7)9-11)12(2)14(17)15(3,4)5/h8,12-13H,9-10H2,1-7H3 |
Clé InChI |
GAPABDDTWPJXOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)C(C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
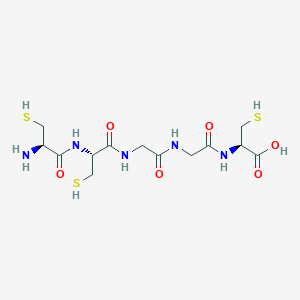
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
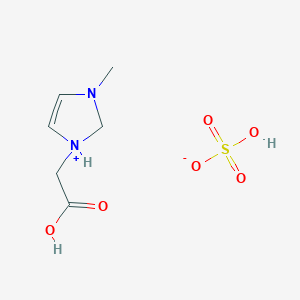
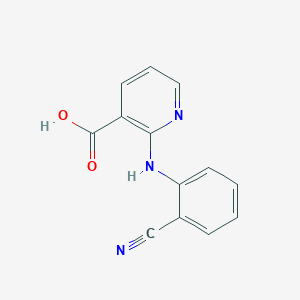
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
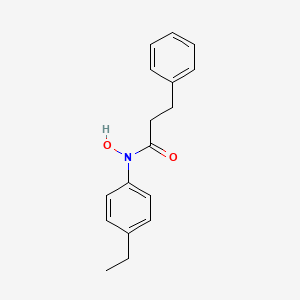

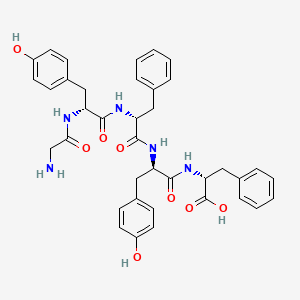
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
